(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt
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Overview
Description
(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a penten-4-ynoic acid moiety, and a trifluoroacetic acid salt.
Scientific Research Applications
(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then functionalized to introduce the amino group and the penten-4-ynoic acid moiety. The final step involves the formation of the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to ensure high efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
(E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The amino group and other functional groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester
- (E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid
- (E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Methyl Ester
Uniqueness
What sets (E)-5-(3-Aminophenyl)-2-penten-4-ynoic Acid Ethyl Ester Trifluoroacetic Acid Salt apart from similar compounds is the presence of the trifluoroacetic acid salt, which can enhance its solubility and stability. This unique feature makes it particularly useful in certain applications where these properties are desirable .
Properties
IUPAC Name |
ethyl (E)-5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.C2HF3O2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11;3-2(4,5)1(6)7/h4-5,7-10H,2,14H2,1H3;(H,6,7)/b9-4+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGSSAPOWVFJQB-JOKMOOFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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